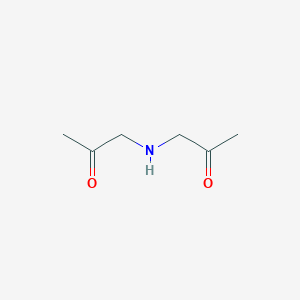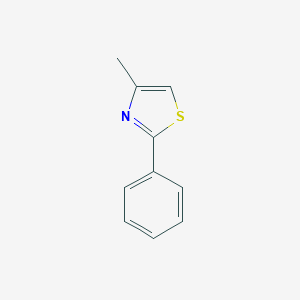
3,3-二甲氧基丙酸甲酯
描述
Methyl 3,3-dimethoxypropionate is an organic compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol . It is a clear, colorless liquid that is commonly used as an intermediate in organic synthesis.
科学研究应用
Methyl 3,3-dimethoxypropionate has several scientific research applications:
作用机制
Target of Action
Methyl 3,3-dimethoxypropionate is a biochemical reagent It is used as a reactant in the preparation of tetrahydro-β-carboline derivatives , which are known to have antitumor growth and metastasis properties .
Mode of Action
As a reactant in the synthesis of tetrahydro-β-carboline derivatives , it likely interacts with other compounds to form complex structures with biological activity.
Biochemical Pathways
Given its use in the synthesis of tetrahydro-β-carboline derivatives , it may indirectly influence pathways related to tumor growth and metastasis.
Pharmacokinetics
Its physical properties such as boiling point (77 °c/20 mmhg) and density (1.045 g/mL at 25 °C) can influence its pharmacokinetic behavior.
Result of Action
Its use in the synthesis of tetrahydro-β-carboline derivatives suggests that it may contribute to the antitumor growth and metastasis properties of these compounds.
Action Environment
Safety data indicates that it should be handled with adequate ventilation, especially in confined areas , suggesting that environmental conditions can affect its stability and safety.
生化分析
Biochemical Properties
Methyl 3,3-dimethoxypropionate plays a significant role in biochemical reactions, particularly in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reactant in the preparation of tetrahydro-β-carboline derivatives, which are known to inhibit tumor growth and metastasis . The interactions between methyl 3,3-dimethoxypropionate and these biomolecules are crucial for the formation of the desired chemical products.
Cellular Effects
Methyl 3,3-dimethoxypropionate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds suggests that it may have an impact on cellular processes related to cancer cell growth and proliferation
Molecular Mechanism
The molecular mechanism of methyl 3,3-dimethoxypropionate involves its interactions with specific biomolecules. It acts as a reactant in biochemical reactions, leading to the formation of various chemical derivatives. These interactions may involve binding to enzymes or proteins, resulting in enzyme inhibition or activation . Additionally, methyl 3,3-dimethoxypropionate may influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of methyl 3,3-dimethoxypropionate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and metastasis . At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
Methyl 3,3-dimethoxypropionate is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s overall activity and effects on cellular processes. Understanding the specific enzymes and cofactors involved in its metabolism is crucial for elucidating its biochemical properties.
Transport and Distribution
The transport and distribution of methyl 3,3-dimethoxypropionate within cells and tissues are important aspects of its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
Methyl 3,3-dimethoxypropionate’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethoxypropionate can be synthesized through various methods. One common method involves the oxidation of acrylic acid by oxygen in methanol over a palladium chloride and copper chloride catalyst. This method achieves an acrylic acid conversion of 95.2% with a methyl 3,3-dimethoxypropionate selectivity of 90.6% at 35°C and 5 atm . Another method involves the reaction of diketene with methanol and trimethyl orthoformate in the presence of anhydrous sodium carbonate at room temperature .
Industrial Production Methods: In industrial settings, methyl 3,3-dimethoxypropionate is often produced on a large scale using similar methods. For example, one industrial method involves dissolving 1 kg of methyl 3,3-dimethoxypropionate in 7 liters of 1,4-dioxane, followed by the addition of 1.58 kg of sodium methoxide solution in methanol. The mixture is heated to reflux, and the resulting suspension is cooled to room temperature before further processing .
化学反应分析
Types of Reactions: Methyl 3,3-dimethoxypropionate undergoes various chemical reactions, including oxidation, esterification, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen in methanol over a palladium chloride and copper chloride catalyst.
Esterification: It can be esterified with methanol in the presence of an acid catalyst.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include methyl acrylate, intermediate aldehydes, and other esters .
相似化合物的比较
Ethyl 3,3-diethoxypropionate: Similar in structure but with ethoxy groups instead of methoxy groups.
Methyl 4,4-dimethoxybutyrate: Similar but with an additional carbon in the chain.
Methyl 5,5-dimethoxyvalerate: Similar but with two additional carbons in the chain.
Uniqueness: Methyl 3,3-dimethoxypropionate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 3,3-dimethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVPMKCDDNUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225230 | |
| Record name | Methyl 3,3-dimethoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-91-1 | |
| Record name | Methyl 3,3-dimethoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethoxypropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7424-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,3-dimethoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a practical synthesis route for Methyl 3,3-dimethoxypropionate?
A1: Methyl 3,3-dimethoxypropionate can be synthesized via the electrochemical methoxylation of N-acetyl β-aminoesters and β-aminoacrylonitriles. [] This method offers a practical alternative to traditional chemical synthesis routes.
Q2: How can Methyl 3,3-dimethoxypropionate be used in heterocycle synthesis?
A2: Methyl 3,3-dimethoxypropionate plays a key role in synthesizing halo quinolin-2(1H)-ones. [] Reacting halo anilines with Methyl 3,3-dimethoxypropionate under basic conditions yields the corresponding amides. These amides can then undergo acid-catalyzed cyclization to form the desired halo quinolin-2(1H)-ones. This synthetic route has proven effective even on a large scale (800g).
Q3: Are there any limitations to using Methyl 3,3-dimethoxypropionate in this heterocycle synthesis?
A3: While effective for many substrates, anilines containing strong electron-withdrawing or electron-donating groups demonstrate poor reactivity in this synthetic sequence. [] Further research might explore alternative conditions or modifications to overcome these limitations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)









![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)


